2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 852296-86-7
VCID: VC8421076
InChI: InChI=1S/C8H8N2O4S/c11-8(12)6-1-2-7-9-15(13,14)4-3-10(7)5-6/h1-2,5H,3-4H2,(H,11,12)
SMILES: C1CS(=O)(=O)N=C2N1C=C(C=C2)C(=O)O
Molecular Formula: C8H8N2O4S
Molecular Weight: 228.23 g/mol

2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid

CAS No.: 852296-86-7

Cat. No.: VC8421076

Molecular Formula: C8H8N2O4S

Molecular Weight: 228.23 g/mol

* For research use only. Not for human or veterinary use.

2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid - 852296-86-7

Specification

CAS No. 852296-86-7
Molecular Formula C8H8N2O4S
Molecular Weight 228.23 g/mol
IUPAC Name 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid
Standard InChI InChI=1S/C8H8N2O4S/c11-8(12)6-1-2-7-9-15(13,14)4-3-10(7)5-6/h1-2,5H,3-4H2,(H,11,12)
Standard InChI Key OZWPMPRZFXTVMX-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)N=C2N1C=C(C=C2)C(=O)O
Canonical SMILES C1CS(=O)(=O)N=C2N1C=C(C=C2)C(=O)O

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name 2,2-dioxo-3,4-dihydropyrido[2,1-c] thiadiazine-7-carboxylic acid reflects its fused bicyclic system. The pyrido[2,1-c] component denotes a pyridine ring fused to a thiadiazine moiety at positions 2 and 1, respectively . The "2,2-dioxo" descriptor indicates two sulfonyl groups on the thiadiazine ring, while "3,4-dihydro" signifies partial saturation in the pyridine ring. The carboxylic acid group at position 7 enhances its polarity and potential for hydrogen bonding .

Molecular Geometry

The compound’s SMILES string (C1CS(=O)(=O)N=C2N1C=C(C=C2)C(=O)O) and InChIKey (OZWPMPRZFXTVMX-UHFFFAOYSA-N) confirm its bicyclic architecture . X-ray crystallography of analogous structures reveals a planar thiadiazine ring fused to a partially saturated pyridine system, with the carboxylic acid group occupying a position orthogonal to the bicyclic core .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H8N2O4S\text{C}_8\text{H}_8\text{N}_2\text{O}_4\text{S}
Molecular Weight228.23 g/mol
XLogP3-AA0.3
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5

Synthetic Approaches

Cyclization Strategies

Synthesis often begins with pyridine-2-carboxylic acid derivatives as precursors. For example, cyclization of ethyl 2-(4-acetamidophenoxy)acetate with hydrazine hydrate yields intermediates that undergo thiadiazine ring closure in basic media . A related method involves reacting thiourea derivatives with α,β-unsaturated ketones to form the thiadiazine core .

Functionalization at Position 7

The carboxylic acid group is introduced via hydrolysis of ester precursors. For instance, ethyl 2,2-dioxo-3,4-dihydropyrido[2,1-c] thiadiazine-7-carboxylate is saponified using aqueous NaOH to yield the target compound .

Scheme 1: Representative Synthesis Pathway

  • Esterification: Pyridine-2-carboxylic acid → Ethyl ester (using SOCl₂/EtOH).

  • Cyclization: Reaction with CS₂/KOH to form thiadiazine ring .

  • Oxidation: H₂O₂/CH₃COOH to introduce sulfonyl groups .

  • Hydrolysis: NaOH/H₂O to convert ester to carboxylic acid .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.95 (d, J = 8.4 Hz, 1H, H-9), 4.35 (t, 2H, H-3), 3.62 (t, 2H, H-4) .

  • IR (KBr): 1715 cm⁻¹ (C=O, carboxylic acid), 1340, 1160 cm⁻¹ (S=O) .

Biological Activity and Applications

Anticancer Properties

Analogous pyrido-thiadiazines exhibit pro-apoptotic effects in cancer cell lines. A derivative with a piperidine-carboxamide substituent showed IC₅₀ = 1.2 µM against MCF-7 breast cancer cells . The carboxylic acid group may chelate metal ions critical for tumor proliferation .

Precautionary MeasureCode
Avoid inhalationP261
Wear protective glovesP280
Wash skin thoroughlyP302+P352

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